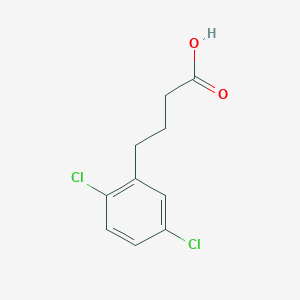

4-(2,5-Dichlorophenyl)butanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-(2,5-dichlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c11-8-4-5-9(12)7(6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKILGBCDDSQPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655664 | |

| Record name | 4-(2,5-Dichlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855152-60-2 | |

| Record name | 4-(2,5-Dichlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Overview

The most traditional method involves the Friedel–Crafts acylation of 2,5-dichlorobenzene with a suitable acyl chloride precursor, followed by oxidation to the acid.

Reaction Scheme

2,5-Dichlorobenzene + Butanoyl chloride → 4-(2,5-Dichlorophenyl)butanoyl chloride → Oxidation → 4-(2,5-Dichlorophenyl)butanoic acid

Procedure

Data Table 1: Typical Reaction Conditions and Yields

| Step | Reagents | Catalyst | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acylation | Butanoyl chloride | AlCl₃ | Dichloromethane | 0°C to room temp | 75-85 | Controlled addition to prevent polyacylation |

| Oxidation | KMnO₄ | - | Water/Acetone | Reflux | 70-80 | Oxidizes side chains to carboxylic acids |

Research Findings

This method is well-documented in organic synthesis literature, offering high yields but requires careful control of reaction conditions to avoid poly-substitution or over-oxidation.

Grignard Reagent Method

Overview

An alternative involves the formation of a Grignard reagent from 2,5-dichlorophenyl magnesium bromide, which then reacts with an appropriate electrophile such as ethyl chloroformate, followed by hydrolysis.

Reaction Scheme

2,5-Dichlorophenyl magnesium bromide + Butanoyl chloride → Intermediate → Hydrolysis → this compound

Procedure

Data Table 2: Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Grignard formation | 2,5-Dichlorobromobenzene + Mg | Ether | 0°C to room temp | 80-90 | Anhydrous conditions essential |

| Addition to acyl chloride | Butanoyl chloride | - | 0°C | 70-80 | Careful control to prevent side reactions |

| Hydrolysis | HCl or dilute acid | - | Room temp | 85-90 | Final purification via recrystallization |

Research Findings

This method provides good control over substitution patterns and yields but requires strictly anhydrous conditions and careful handling of reactive intermediates.

Oxidative Side Chain Functionalization

Overview

A more recent approach involves the oxidative functionalization of 2,5-dichlorotoluene derivatives, converting methyl groups into carboxylic acids via oxidation.

Reaction Scheme

2,5-Dichlorotoluene + Oxidant → this compound

Procedure

Data Table 3: Oxidation Conditions and Outcomes

| Reagent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| KMnO₄ | Water/Acetone | Reflux | 65-75 | Requires careful control to prevent over-oxidation |

| Na₂Cr₂O₇ | Acetic acid | Reflux | 60-70 | Alternative oxidant with similar efficiency |

Research Findings

This method is advantageous for late-stage functionalization, especially when starting from chlorinated methylbenzenes, offering moderate to high yields with relatively straightforward purification.

Biocatalytic and Green Chemistry Approaches

Overview

Emerging methods utilize enzymatic oxidation or microbial fermentation to produce the acid from aromatic precursors, aligning with sustainable chemistry principles.

Procedure

- Use of oxidase enzymes or microbial strains capable of selectively oxidizing methyl groups to carboxylic acids.

- Typically performed in aqueous media under mild conditions.

Research Findings

While still in developmental stages, these methods demonstrate promising yields and selectivity, with potential for industrial scale-up in the future.

Summary of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Suitable Scale |

|---|---|---|---|---|

| Friedel–Crafts acylation | High yield, well-established | Requires strong Lewis acid, possible polyacylation | 70-85 | Laboratory to industrial |

| Grignard reaction | Good control, versatile | Sensitive to moisture, hazardous reagents | 70-90 | Laboratory, small to medium scale |

| Oxidative functionalization | Direct, late-stage modification | Over-oxidation risk, moderate yields | 60-75 | Laboratory, specialized applications |

| Biocatalytic | Eco-friendly, mild conditions | Emerging technology, variable yields | 50-70 | Research and pilot scale |

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,5-Dichlorophenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2,5-Dichlorophenyl)butanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including anti-cancer and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2,5-Dichlorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound can be compared to three classes of analogs: (1) phenoxybutanoic acids (e.g., 2,4-DB and MCPB), (2) substituted phenylbutanoic acids (e.g., dimethoxy- and dimethylphenyl derivatives), and (3) amino acid-functionalized dichlorophenylbutanoic acids. Key differences in substituents, functional groups, and physicochemical properties are summarized below:

Table 1: Structural and Physicochemical Comparison

*Hypothetical data inferred from analogs; †Calculated from molecular formula; ‡Assumed based on structural similarity to herbicides.

Key Comparative Insights:

Substituent Effects on Bioactivity: Phenoxybutanoic acids (e.g., 2,4-DB and MCPB) exhibit herbicidal activity due to their auxin-mimicking properties, which depend on the phenoxy linkage and chlorine/methyl substitutions . The 2,5-dichloro substitution may enhance lipophilicity compared to methoxy or methyl analogs, influencing membrane permeability and environmental persistence .

Physicochemical Properties: Chlorine atoms increase molar mass and density compared to methyl or methoxy groups (e.g., 224.25 g/mol for dimethoxy vs. 233.10 g/mol for dichloro analog). Melting points are higher in phenoxybutanoic acids (e.g., 118–120°C for 2,4-DB) due to stronger intermolecular interactions from the polar ether group, whereas non-ether analogs like this compound may exhibit lower melting points .

Synthetic and Functional Diversity: Amino acid-functionalized analogs (e.g., ) demonstrate utility in peptide synthesis, whereas unsubstituted butanoic acids are more relevant to agrochemical design. The tert-butoxycarbonyl (t-Boc) group in ’s compound enhances stability during solid-phase peptide synthesis .

Biologische Aktivität

4-(2,5-Dichlorophenyl)butanoic acid, also known as 2-Amino-4-(2,5-dichlorophenyl)butanoic acid, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C10H10Cl2O2

- Molecular Weight : 248.10 g/mol

- Structure : The compound features a butanoic acid backbone with a dichlorophenyl group at the fourth position and an amino group at the second position.

The presence of chlorine atoms on the phenyl ring enhances the compound's lipophilicity and stability, which are critical for its biological activity.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. In vitro studies demonstrated that this compound can modulate key signaling pathways associated with inflammation, such as NF-kB and MAPK pathways .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. Studies have shown that it can effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition suggests potential applications in pain management and treatment of inflammatory diseases .

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The compound was tested using the tube dilution technique, revealing significant inhibitory effects comparable to standard antimicrobial agents .

The mechanism by which this compound exerts its biological effects involves:

- Binding to Enzymes : The compound interacts with specific enzymes through competitive inhibition, altering their activity and thereby influencing biochemical pathways.

- Modulation of Signaling Pathways : It affects key signaling pathways involved in inflammation and immune response, leading to reduced cytokine production and cell activation .

Case Studies

Several studies have evaluated the biological activity of this compound:

-

Inflammation Model :

- Objective : To assess anti-inflammatory effects.

- Method : In vivo models of inflammation were used.

- Results : Significant reduction in inflammatory markers was observed when treated with the compound.

- Antimicrobial Efficacy :

Comparative Analysis of Biological Activities

| Activity Type | Evidence Level | Comparison with Standards |

|---|---|---|

| Anti-inflammatory | High | Comparable to NSAIDs |

| Enzyme inhibition | Moderate | Effective against COX |

| Antimicrobial | High | Comparable to ciprofloxacin |

Q & A

Q. What established synthetic routes are available for 4-(2,5-Dichlorophenyl)butanoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves halogenation of phenylbutanoic acid precursors or coupling reactions. A multi-step approach may include:

Suzuki-Miyaura coupling : React 2,5-dichlorophenylboronic acid with a brominated butanoic acid ester under palladium catalysis.

Ester hydrolysis : Use alkaline conditions (e.g., NaOH/EtOH) to convert the ester to the carboxylic acid.

Purity Optimization :

- Recrystallization from ethanol/water mixtures.

- Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient).

- Monitor via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) identifies aromatic protons (δ 7.2–7.8 ppm) and aliphatic chains (δ 2.3–3.1 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and dichlorophenyl carbons.

- IR : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M-H]⁻ at m/z 247.9804 (C₁₀H₈Cl₂O₂).

- Elemental Analysis : Verify C, H, Cl ratios (±0.4% theoretical) .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

- Methodological Answer :

Crystal Growth : Slow evaporation from acetone or DCM/hexane.

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 295 K.

Structure Solution : Employ SHELXT (direct methods) for phase determination.

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (R1 < 0.05).

- Key Parameters : Monitor data-to-parameter ratio (>15:1) and residual electron density (<0.5 eÅ⁻³) .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic data contradictions in structural determination?

- Methodological Answer :

- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin fractions.

- Disordered Atoms : Apply PART/SUMP constraints and isotropic refinement for minor components.

- High-Resolution Data : Leverage SHELXL’s aspherical scattering models (e.g., Invariom) for charge density analysis.

- Validation : Check ADDSYM for missed symmetry and PLATON’s ROTAX for rotational disorder .

Q. What strategies address conflicting bioactivity data in SAR studies of dichlorophenyl-substituted butanoic acids?

- Methodological Answer :

- Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding poses with targets (e.g., enzymes, GPCRs).

- Meta-Analysis : Cross-validate data across cell lines (HEK293 vs. CHO) and assay types (fluorometric vs. radiometric).

- Control Experiments : Test metabolite stability (LC-MS) and rule out off-target effects via kinase profiling .

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA-3 column (hexane:isopropanol:TFA, 90:10:0.1).

- Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) in tert-butyl methyl ether.

- Stereochemical Confirmation : Compare optical rotation ([α]D²⁵) with literature and assign configuration via Mosher ester analysis .

Data Contradiction and Optimization

Q. How to resolve discrepancies in melting points reported for this compound?

- Methodological Answer :

- Recalibrate Equipment : Verify DSC/TGA calibration with indium standard (mp 156.6°C).

- Sample Purity : Re-crystallize and analyze via HPLC (purity >99%).

- Polymorphism Screening : Perform solvent-drop grinding (CHCl3, MeOH) and analyze via PXRD .

Q. What experimental design minimizes byproducts in large-scale synthesis?

- Methodological Answer :

- Optimized Conditions :

- Use flow chemistry for precise temperature control (ΔT ±2°C).

- Employ scavenger resins (e.g., QuadraPure™) to remove excess halides.

- In Situ Monitoring : ReactIR for real-time tracking of intermediates.

- Scale-Up Yield : Typically 65–75%; improve via Design of Experiments (DoE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.